molecular formula C8H6BrF3MgO B6302404 (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide CAS No. 1561783-82-1

(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide

Cat. No.: B6302404
CAS No.: 1561783-82-1
M. Wt: 279.34 g/mol
InChI Key: WFRICYPHHWRJHL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF” is a chemical compound with the CAS Number: 1561783-82-1 . It has a molecular weight of 279.34 . The IUPAC name for this compound is bromo [2-methyl-4-(trifluoromethoxy)phenyl]magnesium . The compound is stored at a temperature of 28 C .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q;;+1/p-1 . The Inchi Key is HZZXTZCNFGVDFU-UHFFFAOYSA-M .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 279.34 . The density of a similar compound, 4-(Trifluoromethoxy)phenylmagnesium bromide solution, 0.5M in THF, is 0.975 g/mL at 25 °C .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

Organomagnesium compounds like this are generally used as reagents in organic synthesis . They are known to participate in various reactions, including the Suzuki–Miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the organomagnesium compound acts as a nucleophile, attacking the electrophilic carbon in the organic halide or triflate . This reaction is facilitated by a palladium catalyst, which undergoes oxidative addition to form a new Pd-C bond . The organomagnesium compound is then transferred from boron to palladium in a process known as transmetalation .

Pharmacokinetics

It’s important to note that organomagnesium compounds are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The primary result of the action of (2-Methyl-4-(trifluoromethoxy)phenyl)magnesium bromide is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, contributing to the development of new pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and solvent, can significantly impact the efficiency of the Suzuki–Miyaura cross-coupling reaction . Additionally, the compound must be stored at low temperatures (2~8°C) to maintain its stability .

Properties

IUPAC Name

magnesium;1-methyl-3-(trifluoromethoxy)benzene-6-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3O.BrH.Mg/c1-6-3-2-4-7(5-6)12-8(9,10)11;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRICYPHHWRJHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3MgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.